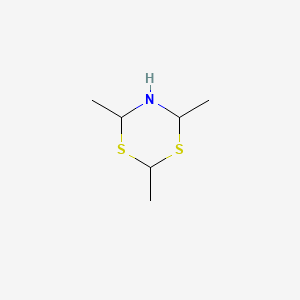

Thialdine

Description

Properties

IUPAC Name |

2,4,6-trimethyl-1,3,5-dithiazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS2/c1-4-7-5(2)9-6(3)8-4/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMVFHKKLDGLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(SC(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862338 | |

| Record name | 2,4,6-Trimethyl-1,3,5-dithiazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline solid; roasted, meaty odour | |

| Record name | 2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/982/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, heptane, triacetin, Miscible at room temperature (in ethanol) | |

| Record name | 2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/982/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

86241-90-9, 638-17-5 | |

| Record name | Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86241-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethyldihydro-1,3,5-dithiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086241909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethyl-1,3,5-dithiazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-2,4,6-trimethyl-1,3,5-dithiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thialdine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Formation of Acetaldehyde Ammonia Trimer

Acetaldehyde undergoes condensation with aqueous ammonia at low temperatures (0–10°C) to form the cyclic trimer, (CH₃CHNH)₃. The reaction is exothermic and requires careful temperature control to avoid side products such as linear oligomers.

Key Parameters

Reaction with Hydrogen Sulfide

The trimer is treated with hydrogen sulfide (H₂S) gas, which introduces sulfur into the heterocyclic structure. Bubbling H₂S through the trimer solution at 0–20°C induces crystallization of this compound as white flakes.

Optimization Insights

- Gas Flow Rate : 2–3 bubbles per second to prevent oversaturation.

- Reaction Time : 6–24 hours, depending on scale.

- Yield : 38–45% after purification.

Challenges

- Decomposition : Heating during recrystallization (e.g., in ethanol-water) risks decomposition, necessitating slow evaporation instead.

- Isomer Control : X-ray crystallography confirms the all-cis configuration of methyl groups, though theoretical cis-trans isomerism exists.

Industrial-Scale Production

Modern industrial methods refine the classical approach for higher throughput and purity. A patented process by ChemicalBook outlines the following steps:

Reaction Setup

Purification and Stabilization

- Spray Drying : Used to convert the slurry into a stable powder form.

- Additives : Sodium sulfate (15%) and carboxymethylcellulose (0.5%) prevent caking.

Alternative Synthetic Routes

Bicyclic Dithiazines via Pyrroline Derivatives

A patent by EP0186026A2 describes the synthesis of asymmetric dihydrodithiazines using 1-pyrroline or tetrahydropyridine:

- Step 1 : Acetaldehyde reacts with 1-pyrroline in ether at 20°C.

- Step 2 : H₂S saturation forms bicyclic products (e.g., 4,6-dimethyl-2-isobutyldihydro-1,3,5-dithiazine).

Applications

Nitrosation for Specialty Derivatives

N-Nitrosothis compound, a derivative with applications in rubber vulcanization, is synthesized using tert-butyl nitrite and acetic acid:

- Conditions : Hexane solvent, 6-hour reaction at 25°C.

- Yield : 38% after chromatographic purification.

Critical Analysis of Methodologies

Yield Limitations

- Classical Method : Low yields (38–45%) due to competing polymerization of acetaldehyde.

- Industrial Method : Higher yields (70–80%) via pressurized H₂S, but requires costly equipment.

Emerging Techniques and Research Gaps

Enzymatic Catalysis

Preliminary studies suggest that thiolase enzymes could replace H₂S in the cyclization step, though no scalable protocols exist yet.

Solvent-Free Synthesis

Microwave-assisted reactions in solvent-free conditions are under investigation to reduce energy use.

Chemical Reactions Analysis

Stability and Isomerization

Thialdine’s stability is influenced by its heterocyclic structure:

| Factor | Effect on Stability |

|---|---|

| pH | Stable in neutral conditions; decomposes in strongly acidic/basic environments. |

| Temperature | Degrades above 200°C, releasing sulfur oxides. |

| Light Exposure | Photosensitive; storage in dark recommended. |

Isomerization studies reveal that while multiple cis-trans configurations are theoretically possible, the all-cis form dominates due to steric and electronic stabilization .

Functional Group Reactivity

This compound’s reactivity is centered on its sulfur and nitrogen atoms:

Oxidation Reactions

-

Reagents: Ozone, hydrogen peroxide, or potassium permanganate.

-

Products: Sulfoxides (e.g., this compound-S-oxide) or sulfones under vigorous conditions.

-

Applications: Oxidation products are studied for enhanced antioxidant properties.

Reduction Reactions

-

Reagents: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Products: Thiol derivatives or saturated heterocycles.

-

Mechanism: Cleavage of S–S or S–N bonds under reductive conditions.

Substitution Reactions

-

Electrophilic Substitution: Halogens (Cl₂, Br₂) replace hydrogen atoms on the ring.

-

Nucleophilic Attack: Amines or alcohols react at electrophilic sulfur sites.

Comparative Reactivity with Analogues

This compound’s reactivity differs from structurally related compounds:

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| This compound | High sulfur-centered reactivity | Forms stable sulfoxides; meat-like aroma. |

| Thiazole | Nitrogen-dominated reactions | Less prone to oxidation; used in pharmaceuticals. |

| Dithiazines | Multi-sulfur reactivity | Higher thermal instability. |

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

Thialdine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its thiazole ring structure is particularly valuable in organic chemistry for creating various derivatives and facilitating chemical reactions.

Reactivity and Mechanism

The compound exhibits notable chemical reactivity, including:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Achieved with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Undergoes substitution with halogens or other electrophiles.

Biological Applications

Antimicrobial Properties

this compound has been studied for its antimicrobial activities. Research indicates that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound exhibits significant antioxidant properties, attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

Medical Applications

Therapeutic Potential

this compound and its derivatives are being explored for their potential therapeutic applications. Studies suggest that these compounds could play a role in treating conditions related to oxidative stress and microbial infections.

Industrial Applications

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent due to its distinctive roasted meat aroma. It is particularly valued in enhancing the sensory characteristics of food products .

Antioxidant Additive

this compound is also employed as an antioxidant additive in lubricating oils, helping to improve the stability and longevity of these products by preventing oxidative degradation.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated this compound's effectiveness against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated that this compound could inhibit bacterial growth at specific concentrations, suggesting its potential use as a natural preservative in food products.

Case Study 2: Antioxidant Properties

Research conducted on this compound's antioxidant capacity revealed that it significantly reduced oxidative stress markers in vitro. These findings highlight its potential application in developing dietary supplements aimed at combating oxidative damage associated with aging and chronic diseases.

Comparative Analysis of this compound with Similar Compounds

| Compound | Structure Type | Notable Application |

|---|---|---|

| This compound | Heterocyclic | Flavoring agent, Antioxidant |

| Selenaldine | Heterocyclic (Selenium) | Antimicrobial |

| Thiazine | Heterocyclic | Pharmaceutical intermediates |

Mechanism of Action

The mechanism of action of thialdine involves its interaction with various molecular targets and pathways. This compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Thialdine is similar to other sulfur-containing heterocycles such as thiazoles and dithiazines . it is unique in its specific structure and properties, which make it particularly useful as a flavoring agent and in industrial applications . Similar compounds include:

Thiazole: Known for its presence in various natural products and pharmaceuticals.

Dithiazine: Used in similar applications as this compound but with different structural features and properties.

This compound’s unique combination of sulfur and nitrogen atoms in its ring structure distinguishes it from these similar compounds and contributes to its specific chemical and physical properties .

Biological Activity

Thialdine, a sulfur-containing heterocyclic compound, has garnered attention for its diverse biological activities and potential applications in various fields, including medicine, agriculture, and food science. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound (chemical name: 5,6-dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine) is characterized by its unique structure that includes a dithiazine ring. This structural feature is crucial for its interaction with various biological targets. The compound has been shown to participate in biochemical reactions involving sulfur-containing compounds and can act as a ligand for specific receptors and enzymes.

The biological activity of this compound is attributed to its ability to interact with enzymes and proteins. It modulates their activity by binding to specific sites, influencing various metabolic pathways. The compound's mechanism of action includes:

- Enzyme Inhibition : this compound can inhibit certain enzymes that are pivotal in metabolic processes.

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

- Antiparasitic Effects : this compound derivatives have shown promise in inhibiting the growth of several parasitic organisms .

Antimicrobial Activity

This compound derivatives have been investigated for their antibacterial and antifungal properties. Research indicates that these compounds can effectively inhibit the growth of a range of bacteria and fungi. For instance:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition observed | |

| Staphylococcus aureus | Significant reduction | |

| Candida albicans | Antifungal activity |

Antiparasitic Activity

This compound has been studied for its antiparasitic effects, particularly against protozoan parasites such as Trypanosoma cruzi and Leishmania spp. The following table summarizes findings from recent studies:

| Parasite | Concentration (µg/mL) | Inhibition (%) | Reference |

|---|---|---|---|

| T. cruzi | 100 | 85 | |

| L. amazonensis | 100 | 89 | |

| Trichomonas vaginalis | 100 | 70 |

Case Studies

-

Antimicrobial Efficacy Against Foodborne Pathogens :

A study evaluated the effectiveness of this compound in inhibiting foodborne pathogens such as Salmonella and Listeria. Results indicated that this compound significantly reduced the viability of these pathogens in vitro, suggesting potential applications as a food preservative. -

Insect Repellent Properties :

Research exploring the repellent properties of this compound against mosquitoes found limited attractancy but suggested a slight repellent effect at higher concentrations. This could indicate potential use in developing natural insect repellents .

Q & A

Q. What are the standard protocols for synthesizing and characterizing Thialdine derivatives in academic settings?

- Methodological Answer : this compound derivatives (e.g., ethyl this compound) are typically synthesized via nucleophilic substitution or cyclization reactions using thiols and aldehydes. Key steps include:

- Purification : Column chromatography or recrystallization to isolate pure compounds.

- Characterization : Nuclear Magnetic Resonance (NMR) for structural elucidation (¹H, ¹³C), mass spectrometry (MS) for molecular weight confirmation, and elemental analysis for purity validation .

- Reporting : Follow Beilstein Journal guidelines—include synthetic procedures, spectral data, and purity metrics in the main text or supplementary materials .

Q. How should researchers design initial toxicity studies for this compound compounds with limited prior data?

- Methodological Answer :

- Literature Gap Analysis : Systematically review existing databases (e.g., EFSA reports) to identify missing toxicity profiles .

- In Silico Screening : Use computational tools (e.g., QSAR models) to predict acute toxicity and prioritize compounds for experimental testing.

- In Vitro Assays : Start with cytotoxicity assays (e.g., MTT on human cell lines) and Ames tests for mutagenicity. Report results with dose-response curves and statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory findings between experimental and theoretical models in this compound reactivity studies be resolved?

- Methodological Answer :

- Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents) to rule out environmental interference.

- Computational Cross-Check : Perform Density Functional Theory (DFT) calculations to compare predicted reaction pathways with observed outcomes. Discrepancies may indicate unaccounted intermediates or solvent effects .

- Collaborative Peer Review : Share raw data and models with computational chemists for independent validation .

Q. What strategies are recommended for analyzing this compound’s metabolic pathways when no prior in vivo data exists?

- Methodological Answer :

- Tracer Studies : Use isotopically labeled this compound (e.g., ¹⁴C) in rodent models to track metabolite formation via LC-MS/MS.

- Enzyme Inhibition Assays : Test hepatic microsomes with CYP450 inhibitors to identify metabolic enzymes involved.

- Comparative Toxicology : Cross-reference metabolites with structurally analogous compounds (e.g., thiazoles) to hypothesize degradation pathways .

Q. How should researchers address inconsistencies in spectroscopic data for novel this compound analogs?

- Methodological Answer :

- Multi-Technique Correlation : Combine NMR, IR, and X-ray crystallography to resolve ambiguous peaks. For example, crystalline derivatives allow single-crystal XRD for definitive structural confirmation.

- Dynamic Effects : Consider tautomerism or conformational flexibility in solution, which may explain spectral variations. Variable-temperature NMR can detect dynamic processes .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for interpreting dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.

- Error Analysis : Calculate 95% confidence intervals and use ANOVA for multi-group comparisons.

- Reproducibility : Report triplicate experiments with standard deviations and outlier removal criteria .

Q. How can researchers ensure methodological rigor when publishing this compound studies with negative or inconclusive results?

- Methodological Answer :

- Transparency : Detail all experimental parameters (e.g., reaction times, temperatures) to enable replication.

- Limitations Section : Explicitly state confounding factors (e.g., low solubility, instability) and propose alternative approaches.

- Data Deposition : Share raw datasets in public repositories (e.g., Zenodo) to facilitate meta-analyses .

Research Design and Knowledge Gaps

Q. What criteria define a robust research question for exploring this compound’s mechanism of action in biological systems?

- Methodological Answer :

- FEASIBLE : Ensure access to necessary tools (e.g., knockout cell lines, analytical instrumentation).

- NOVEL : Address gaps identified in EFSA’s FGE.21 Rev3 report, such as missing genotoxicity data .

- THEORETICAL FRAMEWORK : Link hypotheses to established models (e.g., thiol-mediated redox cycling) .

Q. How can iterative research processes improve the reproducibility of this compound synthesis protocols?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to optimize reaction variables (e.g., catalyst loading, solvent polarity).

- Open Science Practices : Publish step-by-step video protocols or interactive lab notebooks to minimize procedural ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.